6-Ethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 177.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9 (10)7-11/h3-4,7,12H,2,5-6,8H2,1H3
. This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Pharmacological Properties and Toxicity
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline exhibits unique pharmacological characteristics. In a study, the toxicity and pharmacological effects of various 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides, including those with 6-ethoxy substituents, were explored. The research revealed that the length of the 2-alkyl chain influences the toxicity, with longer chains indicating higher toxicity levels. The compounds with 6-ethoxy substituents demonstrated biphasic depressor-pressor actions, predominantly exhibiting depressor effects at large doses. Additionally, the study highlighted that these compounds have effects on blood pressure, smooth muscle, and the respiratory system (Hjort et al., 1942).
Crystal Structure and Molecular Conformation
Crystallographic Studies
The crystal structure of this compound was investigated to understand its molecular conformation. The study indicated a distinct conformation of the tetrahydropyridine ring, differing significantly from similar compounds. This structural analysis is crucial for comprehending the compound's interactions and behaviors in various applications (Rybakov et al., 2004).
Synthesis and Chemical Reactions
Dynamic Kinetic Resolution in Synthesis
A study presented an efficient dynamic kinetic resolution method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in creating modulators of nuclear receptors. The process involved the use of Candida antarctica lipase B for catalyzing the dynamic kinetic hydrolysis, demonstrating the utility of this compound derivatives in complex organic syntheses (Forró et al., 2016).
Miscellaneous Applications and Studies
Antioxidant Applications in Animal Feed
Ethoxyquin, a derivative of this compound, is commonly used as an antioxidant in animal feed to protect against lipid peroxidation. While its use is restricted in food for human consumption, it's extensively applied in feed for farmed fish, poultry, and other animals. Studies have been conducted to assess its safety, considering both its beneficial antioxidative properties and the potential harmful effects observed in animals and humans exposed to it (Blaszczyk et al., 2013).
Safety and Hazards
Future Directions
Given the biological activities of 1,2,3,4-tetrahydroisoquinolines, there is considerable interest in the scientific community towards the synthesis of its derivatives, including 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline . Future research may focus on developing new and environmentally friendly methods for the synthesis of these compounds .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 6-ethoxy-1,2,3,4-tetrahydroisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets through various mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
This compound may affect various biochemical pathways due to its structural similarity to other THIQs . These compounds have been shown to exert diverse biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiqs are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
The biological actions of THIQs appear critically dependent on their metabolism .
Cellular Effects
Some THIQs have been found to have neuroprotective and neurorestorative actions
Molecular Mechanism
It is known that THIQs can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, THIQs can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .
Metabolic Pathways
It is known that THIQs can be originated as a consequence of reactions between biogenic amines and electrophilic carbonyl compounds .
Properties
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBHXZLVGXOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CNCC2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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